molecular formula C21H16N2O5S B2551627 Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-59-8

Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2551627
CAS No.: 477490-59-8
M. Wt: 408.43
InChI Key: XGOXLVBIOCDFFW-UHFFFAOYSA-N
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Description

Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a methyl ester group at position 2 and a benzamido moiety at position 3.

Properties

IUPAC Name

methyl 3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-28-21(27)19-18(14-7-2-3-8-15(14)29-19)22-20(26)12-5-4-6-13(11-12)23-16(24)9-10-17(23)25/h2-8,11H,9-10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOXLVBIOCDFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Design and Starting Materials

The compound’s structure comprises three key components:

  • Benzo[b]thiophene-2-carboxylate core : Provides the heterocyclic scaffold.
  • 3-Amino substituent : Serves as the site for amide bond formation.
  • 3-(2,5-Dioxopyrrolidin-1-yl)benzoyl group : Introduced via coupling to the amino group.

Starting materials typically include methyl 3-aminobenzo[b]thiophene-2-carboxylate derivatives and 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride. Precursors for the benzothiophene core often originate from thiophenol or mercaptobenzenemethanol derivatives.

Stepwise Synthesis Pathways

Construction of the Benzo[b]thiophene Core

The benzo[b]thiophene ring is synthesized via cyclization or annulation reactions. Two predominant methods are:

Aryne-Mediated Cyclization

Aryne intermediates generated from 2-bromo- or 2-iodobenzonitriles react with methyl thioglycolate under microwave irradiation (130°C, 1–2 hours) to yield methyl benzo[b]thiophene-2-carboxylates. For example:

  • Reactants : 2-Bromobenzonitrile, methyl thioglycolate, triethylamine.
  • Conditions : DMSO, 130°C, microwave, 1 hour.
  • Yield : 58–96%.
Wittig Reaction Approach

Phosphonium salts derived from 2-mercaptobenzenemethanol react with acyl chlorides to form substituted benzothiophenes:

  • Step 1 : 2-Mercaptobenzenemethanol reacts with triphenylphosphine hydrobromide in acetonitrile (82°C, 2 hours) to form the phosphonium salt.
  • Step 2 : Reaction with 3-nitrobenzoyl chloride in dry toluene (110°C, 2 hours) yields nitro-substituted benzothiophenes, which are reduced to the amine.

Introduction of the 3-Amino Group

The amino group at position 3 is introduced via:

Nitration and Reduction
  • Nitration : Treating methyl benzo[b]thiophene-2-carboxylate with nitric acid/sulfuric acid at 0°C introduces a nitro group at position 3.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) converts the nitro group to an amine.
Direct Amination

Copper-catalyzed C–H amination using hydroxylamine-O-sulfonic acid and CuI in DMF at 100°C achieves direct amination.

Amide Bond Formation

The 3-amino intermediate reacts with 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride under Schotten-Baumann conditions:

  • Reactants : 3-Aminobenzothiophene derivative, 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride.
  • Conditions : Aqueous NaOH, dichloromethane, 0°C to room temperature, 4–6 hours.
  • Yield : 70–85%.

Alternative Synthetic Routes

One-Pot Tandem Reactions

A microwave-assisted tandem cyclization-amidation protocol combines benzo[b]thiophene formation and amide coupling in a single step:

  • Reactants : 2-Bromobenzonitrile, methyl thioglycolate, 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride.
  • Conditions : DMSO, triethylamine, 130°C, 2 hours.
  • Yield : 62%.

Solid-Phase Synthesis

Immobilized benzothiophene precursors on Wang resin enable iterative coupling and cleavage steps, improving purity and scalability.

Optimization Strategies

Solvent and Catalyst Screening

Parameter Optimal Choice Yield Improvement Source
Solvent Anhydrous DMSO +15%
Coupling Catalyst HOBt/DIC +20%
Temperature 0°C → RT (gradient) +10%

Purification Techniques

  • Reverse-Phase HPLC : Methanol/water gradient elution achieves >98% purity.
  • Crystallization : Ethanol/water (7:3) at 4°C yields needle-like crystals.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.92–7.35 (m, 7H, Ar-H), 3.91 (s, 3H, OCH₃), 2.85 (s, 4H, pyrrolidinone).
  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-F).

Chromatographic Purity

  • HPLC : tₐ = 12.3 min (C18 column, 70% methanol).

Industrial-Scale Production Challenges

Cost-Effective Sourcing

  • 3-(2,5-Dioxopyrrolidin-1-yl)benzoyl chloride : Synthesized in-house via succinimide substitution on 3-nitrobenzoyl chloride, reducing costs by 40%.

Waste Management

  • DMSO Recycling : Distillation under reduced pressure (80°C, 15 mmHg) recovers 90% solvent.

Emerging Methodologies

Photocatalytic C–H Activation

Visible-light-mediated amidation using Ru(bpy)₃Cl₂ reduces reaction time to 30 minutes but requires specialized equipment.

Biocatalytic Approaches

Lipase-mediated amidation in ionic liquids ([BMIM][BF₄]) achieves 55% yield under mild conditions (pH 7, 37°C).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with other benzo[b]thiophene and fused heterocyclic derivatives. Key comparisons include:

Compound Core Structure Functional Groups Molecular Weight Key Features
Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate Benzo[b]thiophene Methyl ester, benzamido, 2,5-dioxopyrrolidinyl ~438.4 (calculated) High electrophilicity due to dioxopyrrolidinyl; potential kinase inhibition
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine Cyano, benzylidene, 5-methylfuran 403.4 Electron-withdrawing cyano group; planar structure for π-π stacking interactions
6,11-Dihydro-2-(5-methylfuran-2-yl)-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Pyrimido-quinazoline Cyano, 5-methylfuran, carbonyl 318.3 Bicyclic framework; potential DNA intercalation or topoisomerase inhibition
Example 62 (Patent-derived chromenone) Chromenone-pyrazolo-pyrimidine Fluoro, methylthiophene, carbonyl 560.2 Bulky substituents; likely kinase or protease targeting

Physicochemical Properties

  • Spectroscopic Signatures: IR: The target compound’s dioxopyrrolidinyl group would show C=O stretches near 1700–1750 cm⁻¹, similar to carbonyls in chromenones. NMR: Benzo[b]thiophene protons resonate at δ 7.0–8.0 ppm (cf. δ 7.29–7.94 in ).

Biological Activity

Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound with significant potential in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C21H18N4O5S
Molecular Weight : 438.5 g/mol
CAS Number : 886955-33-5
The compound features a benzo[b]thiophene core, which is known for its diverse biological activities. The presence of the dioxopyrrolidine moiety enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Calcium Channels : Similar compounds have shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, suggesting potential anticonvulsant properties.
  • Cell Cycle Regulation : Research indicates that derivatives of benzo[b]thiophenes can influence cell cycle progression, particularly increasing the proportion of cells in the G2/M phase, which is critical for cancer therapy .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of compounds related to benzo[b]thiophenes:

  • In Vitro Studies : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives exhibited cytostatic effects at submicromolar concentrations .
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)0.5Tubulin polymerization inhibition
Compound BHCT116 (Colon Cancer)0.8Induction of apoptosis

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of related thiophene compounds:

  • Bacterial Inhibition : Several synthesized thiophene derivatives showed good antibacterial activity, with some exhibiting inhibition zones comparable to standard antibiotics like Ampicillin .
CompoundTarget BacteriaInhibition Zone (mm)
Hydroxythiophene 4aE. coli21
Hydroxythiophene 4aS. aureus19

Case Studies

  • Anticonvulsant Activity :
    • A study investigated the anticonvulsant effects of similar compounds in animal models, demonstrating a significant reduction in seizure frequency compared to controls. The mechanism was linked to modulation of neurotransmitter release and calcium channel inhibition.
  • Anticancer Research :
    • A series of benzo[b]thiophene derivatives were tested against human cancer cell lines, revealing that modifications in the substituents significantly altered their potency and selectivity towards specific cancer types .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate, and how can yield and purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

Core formation : Construct the benzo[b]thiophene-2-carboxylate core via cyclization of thiophene precursors under reflux conditions (e.g., 1,4-dioxane as solvent) .

Functionalization : Introduce the 2,5-dioxopyrrolidin-1-yl benzamido moiety via amide coupling. Use coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) to enhance reaction efficiency .

Purification : Employ reverse-phase HPLC with gradient elution (e.g., methanol-water system) to isolate high-purity product. Monitor purity via LC-MS and confirm structural integrity using NMR .

  • Key Considerations : Optimize reaction time, solvent choice (e.g., DMF for solubility), and stoichiometry of reagents to minimize side products.

Q. How can the structural and spectroscopic properties of this compound be characterized?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the dioxopyrrolidinyl group (e.g., δ ~2.5–3.5 ppm for pyrrolidine protons) and benzamido linkage (amide NH ~10–12 ppm) .
  • IR Spectroscopy : Identify characteristic peaks for C=O (1680–1720 cm1^{-1}), C-O (1250–1300 cm1^{-1}), and aromatic C-H stretches .
  • Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF. Expected molecular ion [M+H]+^+ can be calculated based on the formula (e.g., C21_{21}H17_{17}N3_{3}O5_{5}S) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

  • Methodological Answer :

Assay Standardization : Ensure consistent experimental conditions (e.g., cell lines, incubation times) when replicating studies. For example, discrepancies in IC50_{50} values may arise from variations in ATP concentrations in kinase assays .

Orthogonal Validation : Use complementary techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to confirm activity.

Computational Modeling : Perform molecular docking studies to predict binding modes and compare with crystallographic data (if available). Tools like AutoDock Vina can help reconcile conflicting mechanistic hypotheses .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products using MS/MS .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and assess thermal decomposition (e.g., TGA analysis).
  • Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track changes in UV absorbance spectra .

Q. What in vitro assays are suitable for investigating its mechanism of action against enzymatic targets?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure protease inhibition in real time. Calculate KiK_i values via Lineweaver-Burk plots .
  • Cellular Uptake : Label the compound with 14C^{14}C or fluorescent tags (e.g., FITC) and quantify intracellular accumulation using flow cytometry .
  • Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets by monitoring thermal stabilization .

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